Octopamine

概要

説明

オクトパミン塩酸塩は、ノルエピネフリンと密接に関連する有機化合物です。 これは、相同の経路によって生物学的に合成され、しばしば無脊椎動物の主要な「闘争・逃走」神経ホルモンとみなされます 。 その名前は、オクトパミンが最初にタコ唾液腺で同定されたことに由来します。 多くの種類の無脊椎動物において、オクトパミンは重要な神経伝達物質およびホルモンです 。 哺乳類では、オクトパミンは微量にしか見当たらず、その生物学的機能は確立されていません .

2. 製法

合成経路と反応条件: オクトパミン塩酸塩を合成する1つの方法は、フェノールを初期原料として使用することです。 フェノールは、ルイス酸触媒の存在下、非極性溶媒中でアミノアセトニトリル塩酸塩と反応します。 ケトイミンが得られ、加水分解により中間体が形成されます。 この中間体を水とメタノールの混合溶媒に溶解し、高圧オートクレーブに入れます。 オクトパミン塩酸塩は、カーボン上に5%パラジウムを使用した触媒的加水素化によって得られます .

工業的生産方法: 上記の方法は大規模生産に適しており、効率が高く、コストが低いため、工業生産に有利です。 得られる製品の品質は安定しており、工業用途に最適です .

科学的研究の応用

Octopamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Medicine: Investigated for its potential use in treating hypotension and as a cardiotonic.

Industry: Utilized in the production of pharmaceuticals and as a component in certain health supplements.

作用機序

オクトパミン塩酸塩は、細胞表面にある受容体に結合し、活性化することによって効果を発揮します。 これらの受容体には、哺乳類のトレースアミン関連受容体1(TAAR1)や無脊椎動物のさまざまなオクトパミン受容体などがあります 。 これらの受容体の活性化は、細胞内イベントのカスケードを引き起こし、サイクリックアデノシンモノリン酸(cAMP)の産生など、さまざまな生理学的反応を仲介します .

類似化合物:

ノルエピネフリン: オクトパミンと構造が似ていますが、主に脊椎動物で機能します。

独自性: オクトパミン塩酸塩は、無脊椎動物の主要な神経ホルモンとしての役割において独自です。ノルエピネフリンの代わりとなり、哺乳類のノルエピネフリンと同様の機能を果たします 。 哺乳類では微量にしか存在せず、オクトパミン受容体に特異的に結合するという特徴は、その独自性をさらに際立たせています .

Safety and Hazards

将来の方向性

Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of this compound’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated this compound levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .

生化学分析

Biochemical Properties

Octopamine and its closely related biogenic monoamine, tyramine, act as signaling compounds in invertebrates, where they fulfill the roles played by adrenaline and noradrenaline in vertebrates . They regulate a wide variety of processes, including metabolic pathways . This compound and tyramine regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure .

Cellular Effects

This compound exerts its effects by binding to and activating receptors located on the surface of cells . It regulates several different factors, such as metabolic rate, physical activity, feeding rate or food choice that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .

Molecular Mechanism

This compound and tyramine are derived from the amino acid tyrosine and are of the utmost importance in invertebrates . These neuroactive substances fulfill the physiological roles that adrenaline and noradrenaline perform in vertebrates . They are involved in regulating a wide range of behaviors, physiological variables and, more specifically, metabolic pathways .

Temporal Effects in Laboratory Settings

It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially change over time.

Dosage Effects in Animal Models

It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially vary with different dosages.

Metabolic Pathways

This compound and tyramine regulate essential aspects of invertebrate energy homeostasis . They have substantial effects on both energy uptake and energy expenditure . These two monoamines regulate several different factors that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .

Transport and Distribution

It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .

Subcellular Localization

It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .

準備方法

Synthetic Routes and Reaction Conditions: One method for synthesizing octopamine hydrochloride involves using phenol as an initial raw material. The phenol reacts with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst. Ketoimine is obtained, and an intermediate is formed through hydrolysis. This intermediate is dissolved in a mixed solvent of water and methanol and is inputted into a high-pressure autoclave. This compound hydrochloride is obtained through catalytic hydrogenation using 5% palladium on carbon .

Industrial Production Methods: The method described above is advantageous for industrial production due to its high efficiency, low cost, and suitability for large-scale production. The quality of the obtained product is stable, making it ideal for industrial applications .

化学反応の分析

反応の種類: オクトパミン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: カーボン上のパラジウムを使用した触媒的加水素化が一般的な方法です。

置換: 反応には、通常、塩化チオニルなどのハロゲン化剤が関与します。

主な生成物: これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化によってp-ヒドロキシベンズアルデヒドが生成され、還元によってオクトパミンが生成される可能性があります .

4. 科学研究への応用

オクトパミン塩酸塩は、幅広い科学研究への応用を持っています。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 無脊椎動物では、学習、記憶、攻撃性などの行動を調節する神経伝達物質およびホルモンとして機能します.

類似化合物との比較

Norepinephrine: Structurally similar to octopamine, but primarily functions in vertebrates.

Tyramine: A precursor to this compound and also acts as a neurotransmitter in invertebrates.

Uniqueness: this compound hydrochloride is unique in its role as a major neurohormone in invertebrates, substituting for norepinephrine and performing functions similar to those of norepinephrine in mammals . Its presence in trace amounts in mammals and its specific binding to this compound receptors further highlight its distinctiveness .

特性

IUPAC Name |

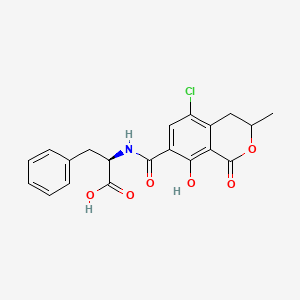

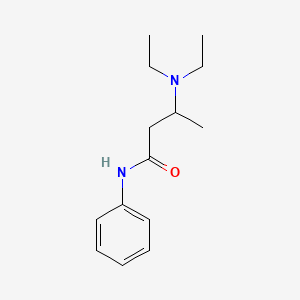

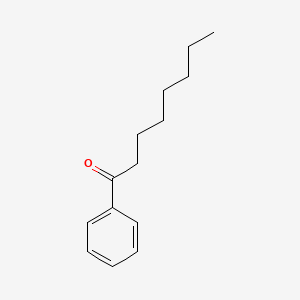

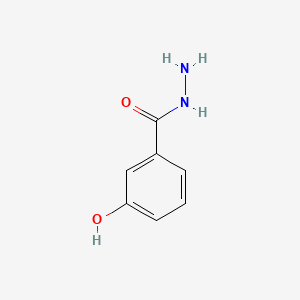

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。